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Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyldecanal (CAS No. 19009-56-4) is a branched-chain aliphatic aldehyde recognized for
its potent and complex flavor profile.[1] It is primarily characterized by a powerful aldehydic,
citrus-peel-like, waxy, and green odor.[1][2] This versatile ingredient is utilized in the flavor and
fragrance industry to impart fresh, citrus, and waxy notes to a variety of consumer products.|[3]
[4] While it has not been reported to occur naturally, its synthetic production and use as a flavor
ingredient are of significant interest for food product development and sensory science
research.[1] This document provides detailed application notes and experimental protocols for
the effective use and evaluation of 2-methyldecanal as a flavor ingredient.

Data Presentation

Table 1: Chemical and Physical Properties of 2-
Methyldecanal
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Property

Value

Reference

Chemical Name

2-Methyldecanal

[1]

Aldehyde C-11 MOA,

Synonyms [3]
Methyloctylacetaldehyde

CAS Number 19009-56-4 [1]

Molecular Formula C11H220 [1]

Molecular Weight 170.29 g/mol [1][4]
Colorless to light yellow clear

Appearance . [21[4]
liquid

] Aldehydic, citrus-peel-like,

Odor Profile [11[2]
waxy, green

Boiling Point 230 °C [4]

Flash Point 81-97 °C [4]

- Practically insoluble in water;
Solubility [2]

soluble in alcohol and oils.

Table 2: Regulatory and Safety Information
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Regulatory Body

Identification
Number

Safety
Reference
Assessment/Status

JECFA

05.160

No safety concern at
current levels of intake
when used as a

flavouring agent.

FEMA GRAS

Not explicitly listed

While many aliphatic
aldehydes are FEMA
GRAS, a specific
number for 2-
methyldecanal is not 5161071
readily available in

public databases. Its

safety is supported by

the JECFA evaluation.

Acute Oral LD50 (rat)

> 5 g/kg

Low toxicity by 8]

ingestion.

Acute Dermal LD50
(rabbit)

> 5 g/kg

Low toxicity by skin 8]
contact.

Skin Sensitization

Potential to induce in
a small fraction of

people.

RIFM has determined
maximum acceptable
concentration levels [3]
for various product

types.

Table 3: Sensory Profile of 2-Methyldecanal
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Attribute Description Note
) ) The most prominent

Primary Notes Citrus (orange, peel) o

characteristic.

] Contributes to its fresh and

Secondary Notes Aldehydic, Waxy, Green ]

complex profile.

Emerge at lower
Tertiary Notes Fatty, Soapy, Herbal, Watery concentrations and in specific

matrices.

] ] A complex flavor profile that
, Citrus, aldehydic, fatty, herbal, o _
Flavor Profile ) ] can be utilized in a variety of
waxy, rind, soapy, incense
food systems.

Applications

2-Methyldecanal is a highly potent flavor ingredient and should be used at very low
concentrations. Its primary application is in citrus-flavored products where it can enhance and
modify the overall flavor profile.

e Beverages: In non-alcoholic and alcoholic beverages, it can be used to impart a fresh, zesty
citrus note. Due to its potency, typical use levels are expected to be in the parts-per-million

(ppm) range.

o Confectionery: In hard candies, chewing gum, and frostings, it can provide a long-lasting

citrus flavor.

o Baked Goods: It can be used to add a bright citrus aroma and flavor to cakes, cookies, and

other baked goods.

e Savory Products: In trace amounts, it can be used to lift and brighten the flavor profile of

sauces, dressings, and marinades.

Experimental Protocols
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Protocol 1: Sensory Evaluation of 2-Methyldecanal in a
Beverage Matrix

Objective: To determine the sensory threshold and flavor profile of 2-methyldecanal in a model
beverage system.

Materials:

2-Methyldecanal (high purity)

» Ethanol (food grade) for stock solution preparation

e Sugar solution (10% sucrose in deodorized, distilled water) as the beverage base
¢ Glass sensory evaluation booths with controlled lighting and ventilation

o Coded, lidded glass sample cups

o Water for rinsing

» Unsalted crackers for palate cleansing

e Trained sensory panel (8-12 panelists)

Procedure:

e Stock Solution Preparation: Prepare a 1% solution of 2-methyldecanal in food-grade
ethanol.

e Sample Preparation:

o Prepare a series of dilutions of the 2-methyldecanal stock solution in the 10% sucrose
solution. A suggested starting range is from 0.01 ppm to 10 ppm.

o Prepare a control sample containing only the 10% sucrose solution with a corresponding
amount of ethanol used for the highest concentration of the test sample.

o Present 30 mL of each sample in coded, lidded glass cups.
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e Sensory Evaluation Method (Triangle Test for Threshold Determination):

o Present panelists with three samples, two of which are identical (either two controls and
one test sample, or one control and two test samples).

o Ask panelists to identify the "odd" sample.

o The threshold is determined as the lowest concentration at which a statistically significant
number of panelists can correctly identify the odd sample.

o Flavor Profile Analysis (Descriptive Analysis):

o Present panelists with a range of concentrations of 2-methyldecanal above the
determined threshold.

o Using a standardized scoresheet, panelists will rate the intensity of various flavor
attributes (e.g., citrus, aldehydic, waxy, green, sweet, bitter) on a line scale.

o Panelists should also provide descriptive terms for the perceived aroma and flavor.
o Data Analysis:
o Analyze triangle test data using statistical tables to determine the significance level.

o For descriptive analysis, use analysis of variance (ANOVA) to determine significant
differences in attribute intensity across concentrations. Generate spider web plots to
visualize the flavor profile.
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Caption: Workflow for the sensory evaluation of 2-Methyldecanal.

Protocol 2: Quantitative Analysis of 2-Methyldecanal in a

Food Matrix by GC-MS

Objective: To quantify the concentration of 2-methyldecanal in a citrus-flavored beverage.

Materials:

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

» SPME (Solid Phase Microextraction) device with a suitable fiber (e.g., DVB/CAR/PDMS)

» Headspace vials (20 mL) with magnetic screw caps and septa
o 2-Methyldecanal standard (high purity)

 Internal standard (e.g., 2-undecanone)

e Sodium chloride (analytical grade)

» Citrus-flavored beverage sample

e Deionized water
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Procedure:
o Standard and Sample Preparation:

o Calibration Standards: Prepare a series of standard solutions of 2-methyldecanal in
deionized water at concentrations ranging from 0.1 to 100 pg/L. Add a fixed concentration
of the internal standard to each.

o Sample Preparation: Place 5 mL of the beverage sample into a 20 mL headspace vial. Add
1.5 g of NaCl to enhance volatile release. Add the internal standard at the same
concentration as in the calibration standards.

e HS-SPME Procedure:

o Place the vial in a heating block or autosampler agitator at a controlled temperature (e.g.,
60 °C) for a defined equilibration time (e.g., 15 minutes).

o Expose the SPME fiber to the headspace of the vial for a fixed extraction time (e.g., 30
minutes) with agitation.

e GC-MS Analysis:

o Injection: Desorb the extracted analytes from the SPME fiber in the hot GC inlet (e.g., 250
°C) in splitless mode.

o GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x
0.25 mm x 0.25 pm).

o Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10
°C/min, and hold for 5 minutes.

o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o MS Parameters: Use electron ionization (EI) at 70 eV. Acquire data in full scan mode (m/z
40-300) for qualitative identification and selected ion monitoring (SIM) mode for
guantification.

o SIM lons for 2-Methyldecanal: Quantifier ion: m/z 57; Qualifier ions: m/z 41, 70, 85.
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o Data Analysis:

o Identify 2-methyldecanal in the sample by comparing its retention time and mass
spectrum with the standard.

o Construct a calibration curve by plotting the ratio of the peak area of 2-methyldecanal to
the peak area of the internal standard against the concentration of the standards.

o Calculate the concentration of 2-methyldecanal in the beverage sample using the
calibration curve.[9][10][11][12][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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